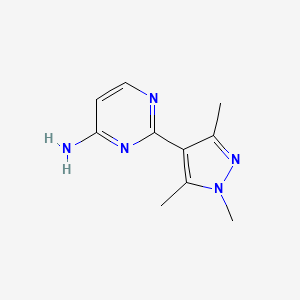![molecular formula C11H17NO3 B3186507 Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1246281-86-6](/img/structure/B3186507.png)
Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
Descripción general
Descripción
“Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound with the CAS Number: 1305208-01-8 . It has a molecular weight of 199.25 . The IUPAC name for this compound is tert-butyl 6-oxa-3-azabicyclo [3.1.1]heptane-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.25 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Synthetic Phenolic Antioxidants Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants, including compounds with tert-butyl groups, are used in various products to prevent oxidative degradation. Environmental studies have detected these compounds in different matrices, including indoor dust and river water. Concerns over their potential hepatic toxicity and endocrine-disrupting effects call for future research into SPAs with lower environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Remediation
Microbial Degradation of Fuel Additives : The fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface highlights the importance of understanding the biodegradability of such compounds under various conditions. Despite challenges in degrading MTBE and its intermediates like tert-butyl alcohol (TBA) under anoxic conditions, some microorganisms have shown the potential for aerobic degradation. This research underscores the need for further exploration of biodegradation pathways and the development of effective remediation strategies (Schmidt et al., 2004).
Chemical Synthesis and Industrial Applications
Norcantharidin Analogues for Anticancer Activities : Research into norcantharidin, a compound structurally related to bicyclic systems with tert-butyl groups, and its analogues has revealed potential for improved anticancer activities. Structural modifications have led to analogues with promising therapeutic properties, highlighting the value of such compounds in medicinal chemistry (Deng & Tang, 2011).
Applications in Polymer Membranes for Fuel Additives : The use of methyl tert-butyl ether (MTBE) as a fuel additive has necessitated the development of efficient separation techniques. Polymer membranes, particularly those based on materials like poly(vinyl alcohol) and cellulose acetate, have shown efficacy in the pervaporation separation of MTBE/methanol mixtures, demonstrating the compound's relevance in enhancing fuel performance while addressing environmental concerns (Pulyalina et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCNJPMLNRBZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246281-86-6 | |
| Record name | tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



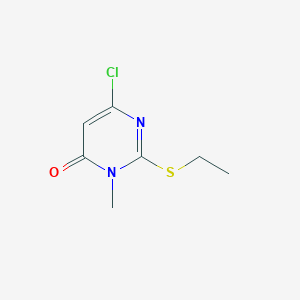
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3186444.png)
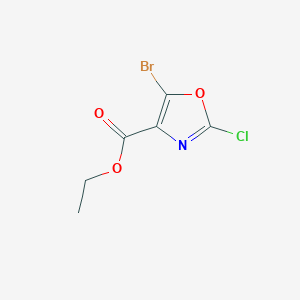
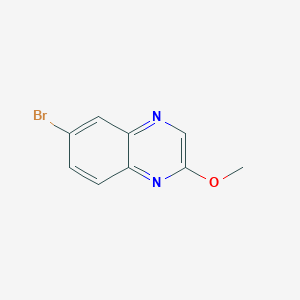
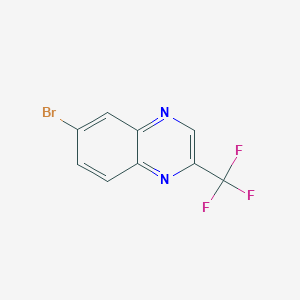
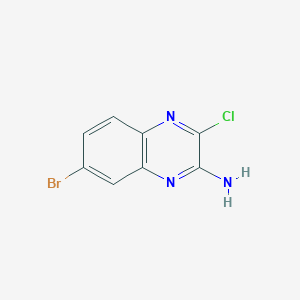
![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)
![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
